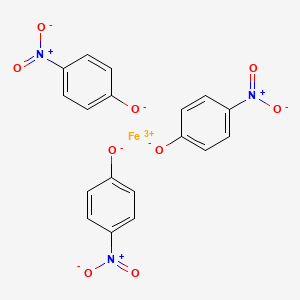

p-Nitrophenol iron(III) salt

Description

Properties

CAS No. |

64047-80-9 |

|---|---|

Molecular Formula |

C18H12FeN3O9 |

Molecular Weight |

470.1 g/mol |

IUPAC Name |

iron(3+);4-nitrophenolate |

InChI |

InChI=1S/3C6H5NO3.Fe/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |

InChI Key |

DLWSTDHFOJEBPI-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Fe+3] |

Related CAS |

100-02-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of p-Chloronitrobenzene

The hydrolysis of p-chloronitrobenzene under alkaline conditions is a well-established method. As detailed in US3283011A , this reaction proceeds via nucleophilic aromatic substitution, where hydroxide ions displace the chlorine atom. The process is conducted in the presence of an oxidizing agent (e.g., air or hydrogen peroxide) to prevent reduction of the nitro group.

Reaction Conditions :

- Temperature : 140–180°C

- Alkali : Sodium hydroxide (2.0–3.0 molar equivalents)

- Oxidizing Agent : Air, hydrogen peroxide, or organic peroxides

- Reaction Time : 4–6 hours

Example :

In a representative procedure, 2270 g of p-chloronitrobenzene reacts with 2309 g of sodium hydroxide in aqueous solution under air at 140–180°C. The resulting sodium p-nitrophenolate is acidified with hydrochloric acid to yield p-nitrophenol with a purity >95%.

Key Considerations :

- By-Product Mitigation : Oxidizing agents suppress the formation of azoxy and azo compounds, which are common side products in nitroaromatic chemistry.

- Yield Optimization : Continuous processes (e.g., US3624164A ) at 180–250°C with high-power agitation achieve >98% conversion in 30 seconds to 10 minutes, minimizing thermal degradation.

Preparation of Sodium p-Nitrophenolate

The intermediate sodium p-nitrophenolate is critical for facilitating the metathesis reaction with iron(III) salts.

Alkaline Hydrolysis Followed by Neutralization

As described in US3283011A , sodium p-nitrophenolate is directly obtained from the hydrolysis of p-chloronitrobenzene. The reaction mixture is filtered, and the residue is washed with 30% aqueous NaOH to remove unreacted starting material.

Typical Workflow :

- Hydrolyze p-chloronitrobenzene with NaOH at 140–180°C.

- Cool the reaction mixture and filter to isolate sodium p-nitrophenolate.

- Wash the precipitate with dilute NaOH to remove NaCl by-products.

Yield : 96.3–98.1% (reported in Examples I–IV of US3283011A ).

Purification Strategies

Impurities such as residual chloronitrobenzene and nitrites are addressed via:

- Charcoal Treatment : Adsorbs colored impurities and organic by-products.

- Sulfamic Acid Addition : Destroys nitrites, preventing interference in subsequent reduction steps.

Comparative Analysis of Synthesis Routes

Table 1: Hydrolysis Methods for p-Nitrophenol Synthesis

Table 2: Sodium p-Nitrophenolate Yields

| Example (Patent) | Oxidizing Agent | Washing Protocol | Yield (%) |

|---|---|---|---|

| I | Air | 30% NaOH | 96.3 |

| III | t-Butyl peroxide | Water | 98.1 |

| IV | Sodium peroxide | Caustic wash | 97.5 |

Challenges and Mitigation Strategies

By-Product Formation

Iron Hydroxide Precipitation

- pH Control : Maintain acidic conditions (pH <4) during FeCl$$_3$$ addition.

- Chelating Agents : Ethylenediamine tetraacetic acid (EDTA) stabilizes Fe$$^{3+}$$ in solution.

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenol iron(III) salt undergoes various chemical reactions, including:

Oxidation: The iron(III) ions can act as oxidizing agents, facilitating the oxidation of organic compounds.

Reduction: The nitro group in p-nitrophenol can be reduced to an amino group under specific conditions.

Substitution: The hydroxyl group in p-nitrophenol can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium dithionite and zinc, as well as oxidizing agents like hydrogen peroxide. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .

Major Products Formed

The major products formed from these reactions include 4-aminophenol (from reduction) and various substituted phenols (from nucleophilic substitution). The specific products depend on the reagents and conditions used .

Scientific Research Applications

P-Nitrophenol iron(III) salt has a wide range of scientific research applications, including:

Environmental Remediation: It is used in the degradation of pollutants such as p-nitrophenol in wastewater through advanced oxidation processes

Biomedical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.

Industrial Applications: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-nitrophenol iron(III) salt involves the interaction of iron(III) ions with organic molecules. The iron(III) ions can facilitate redox reactions by cycling between different oxidation states, thereby generating reactive oxygen species such as hydroxyl radicals. These reactive species can degrade organic pollutants and facilitate various chemical transformations .

Comparison with Similar Compounds

Iron(III) Pyrophosphate (FePP)

- Structure : FePP (Fe₄(P₂O₇)₃) consists of Fe³⁺ coordinated to pyrophosphate anions, forming a stable crystalline structure .

- Solubility : At pH 3–7, FePP exhibits moderate solubility (0.15–0.3 mM Fe), but solubility decreases sharply at pH >7 due to hydrolysis . Mixed Ca-Fe(III) pyrophosphates (e.g., x=0.35) show higher solubility at pH <3 but lower at pH >7 compared to FePP .

- Reactivity: FePP releases Fe³⁺ for redox reactions, particularly with phenolics, forming complexes that enhance oxidative degradation pathways .

Iron(III)-Salicylic Acid Complex

- Structure: Forms a deep purple complex in ethanol, with a 1:1 Fe³⁺-to-salicylic acid ratio .

Solubility and Stability Across pH Ranges

- p-Nitrophenol iron(III) salt: Solubility likely influenced by ligand protonation. Analogous FePP and mixed Ca-Fe(III) pyrophosphates show pH-dependent trends: pH <3: Mixed salts (x=0.35) achieve 0.3 mM Fe solubility, exceeding FePP . pH 6–6.5: FePP and x=0.35 salts maintain ~0.15 mM Fe, unaffected by phenolic ligands . pH >7: FePP solubility drops to <0.05 mM, while mixed salts retain minimal solubility .

Environmental Remediation Efficiency

- Zero-Valent Iron (ZVI) : Achieves 90% p-NP removal at neutral pH with WMF, driven by enhanced Fe²⁺ release (kSA = 0.12 L·m⁻²·h⁻¹) .

- Thermally Activated Persulfate : Coupled with Fe²⁺, achieves rapid p-NP degradation via sulfate radicals (kobs = 0.45 h⁻¹) .

Analytical Considerations and Interference

- Nano-Fe(OH)₃ Interference: At 101 mg/L Fe, recovery of p-NP remains >100%, indicating minimal interference in spectrophotometric detection .

- Coexisting Ions: Cl⁻, SO₄²⁻, and NO₃⁻ show negligible impact on p-NP quantification .

Q & A

Q. What experimental setup is recommended for studying the biodegradation of p-nitrophenol in soil systems?

-

Methodology : Conduct batch experiments under controlled aerobic conditions. Monitor p-nitrophenol concentration over time using HPLC or UV-Vis spectroscopy. Apply first-order kinetics to model degradation rates:

where = concentration at time , = initial concentration, and = rate constant. Validate with correlation coefficients (e.g., ) .

Q. How does pH influence the adsorption efficiency of p-nitrophenol onto hybrid nanocarbon materials?

- Methodology : Perform adsorption experiments across pH 4–10 using a fixed adsorbent dosage (e.g., 1 g/L ACTF). Measure removal efficiency via UV-Vis at 317 nm. Note that p-nitrophenol (pKa = 7.15) adsorption declines sharply above pH 7 due to deprotonation and electrostatic repulsion with negatively charged adsorbent surfaces. Use zeta potential measurements to confirm surface charge changes .

Advanced Research Questions

Q. How can co-oxidation with phenol enhance p-nitrophenol biodegradation in mixed-contaminant systems?

- Methodology : Simulate co-metabolism by introducing phenol (a readily degradable substrate) alongside p-nitrophenol. Monitor degradation kinetics using GC-MS or HPLC. In one study, phenol (100 mg/L) accelerated p-nitrophenol removal to 98.1% in 18 days, compared to 88% in 26 days for p-nitrophenol alone. The rate constant increased from 0.108 to 0.124 g·day due to microbial synergy .

Q. What mechanisms explain the enhanced degradation of p-nitrophenol by zero-valent iron (ZVI) under a weak magnetic field (WMF)?

- Methodology : Evaluate ZVI corrosion and Fe(II) release under WMF (e.g., 50 mT). Measure (specific reaction rate) and (Fe(II) release rate) at pH 4–6. WMF increases Fe corrosion, boosting Fe(II) generation by 30–50%, which accelerates Fenton-like reactions. Confirm via XPS analysis of iron oxide layers and quantification of hydroxyl radicals (•OH) using fluorescence probes .

Q. How do intermediates from Fenton-driven p-nitrophenol degradation influence reaction pathways?

- Methodology : Identify intermediates via GC-MS after quenching reactions with NaHSO. Key intermediates include p-nitrocatechol (m/z 155) and hydroquinone (m/z 110). Use kinetic modeling to show that •OH radical attack on the aromatic ring is rate-limiting. Optimize HO:Fe(II) ratios (e.g., 5:1) and pH (\sim3) to minimize Fe(III)-oxalate complexation, which inhibits Fe(II) regeneration .

Q. What role do mixed Ca-Fe(III) pyrophosphate salts play in stabilizing iron in phenolic-rich environments?

- Methodology : Synthesize Ca-Fe(III) pyrophosphate salts with varying Ca:Fe ratios (e.g., 0.14–0.35). Measure soluble iron concentrations in the presence of phenolics (e.g., apigenin, curcumin) at pH 6–10. Salts with x = 0.35 show 2× higher iron stability at pH > 8 compared to Fe(III)PP alone due to reduced phenolic chelation. Confirm via ICP-OES and FTIR analysis of Fe-phenolic complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.